4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol

Cosmetic dermatology Anti-aging Clinical comparison

4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol, commonly known as bakuchiol, is a meroterpene phenol (C₁₈H₂₄O; MW 256.38 g/mol) classified as a terpenophenol. It occurs naturally in the seeds and leaves of *Psoralea corylifolia* (Fabaceae) and is also referred to as drupanol.

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
Cat. No. B12507837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C
InChIInChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3
InChIKeyLFYJSSARVMHQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol (Bakuchiol): Verified Procurement & Sourcing Overview


4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol, commonly known as bakuchiol, is a meroterpene phenol (C₁₈H₂₄O; MW 256.38 g/mol) classified as a terpenophenol [1]. It occurs naturally in the seeds and leaves of *Psoralea corylifolia* (Fabaceae) and is also referred to as drupanol [2]. Bakuchiol has gained significant attention as a functional analogue of retinol in cosmetic applications and as a multi-target bioactive compound in oncology and metabolic disease research.

Why 4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol Cannot Be Replaced by Generic Retinol or Other Analogues


Despite its functional similarity to retinol, bakuchiol is structurally unrelated to retinoids, possessing a unique meroterpene scaffold with a phenolic -OH, an ethenyl group, and an isopropylidene moiety [1]. This distinct pharmacophore underpins its multi-target activity profile—including HIF-1 inhibition, PTP1B inhibition, DNA polymerase inhibition, and retinol-like gene expression regulation—that cannot be replicated by simple substitution with retinol, resveratrol, or other individual meroterpenes [2]. The quantitative evidence below demonstrates that bakuchiol's combination of potency, tolerability, and mechanistic breadth is not shared by its closest comparators.

4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol (Bakuchiol): Differential Quantitative Evidence vs. Comparators


Bakuchiol Matches Retinol in Anti-Aging Efficacy with Superior Tolerability in a 12-Week Randomized Controlled Trial

In a randomized, double-blind, 12-week study of 44 patients (mean age ~47 years), bakuchiol 0.5% cream applied twice daily was compared head-to-head with retinol 0.5% cream applied daily. Both compounds significantly decreased wrinkle surface area and hyperpigmentation, with no statistical difference between the two groups. However, retinol users reported significantly more facial skin scaling and stinging than bakuchiol users [1]. This study represents the only randomized, double-blind clinical evidence directly comparing bakuchiol with retinol for photoaging.

Cosmetic dermatology Anti-aging Clinical comparison

Bakuchiol Exhibits 3.4-Fold Greater Cytotoxicity Than Resveratrol in A549 Lung Adenocarcinoma Cells

In a comparative MTT assay, bakuchiol demonstrated an IC₅₀ of 9.58 ± 1.12 µM against A549 human lung adenocarcinoma cells at 72 hours, whereas resveratrol, a stilbenoid structural analogue, showed an IC₅₀ of 33.02 ± 2.35 µM under identical conditions [1]. Bakuchiol also elevated intracellular reactive oxygen species (ROS) and reduced mitochondrial membrane potential more potently than resveratrol, indicating a distinct pro-oxidant mechanism of action.

Oncology Cytotoxicity Natural products

Bakuchiol Inhibits HIF-1 Transcriptional Activation 9.4-Fold More Potently Than Its Epoxy Analog

(S)-Bakuchiol inhibited hypoxia-induced HIF-1 transcriptional activation with an IC₅₀ of 4.7 µM, whereas 12,13-dihydro-12,13-epoxybakuchiol, a closely related meroterpene isolated from the same plant species, exhibited an IC₅₀ of 44 µM in the same assay system [1]. This 9.4-fold difference highlights the critical role of the intact isopropylidene group in bakuchiol for potent HIF-1 suppression. Bakuchiol also inhibited NF-κB activity with an IC₅₀ of 2.3 µM [1].

Hypoxia signaling HIF-1 inhibition Cancer biology

Bakuchiol Mimics Retinol's Gene Expression Profile Without Structural Resemblance to Retinoids

Comparative gene expression profiling in EpiDerm FT full-thickness skin substitutes demonstrated that bakuchiol and retinol produce highly similar volcano plots of gene modulation. Both compounds upregulate collagen types I, III, and IV, and aquaporin 3, as confirmed by ELISA and histochemistry [1]. Bakuchiol achieves this retinol-like transcriptomic signature despite having no structural similarity to retinoids.

Gene expression profiling Skin biology Transcriptomics

4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol: High-Value Application Scenarios Driven by Comparative Evidence


Retinol-Alternative Cosmetic Anti-Aging Formulations

Based on the head-to-head RCT demonstrating that bakuchiol 0.5% cream matches retinol 0.5% in reducing wrinkles and hyperpigmentation while causing significantly less scaling and stinging [1], bakuchiol can be directly formulated into OTC anti-aging products as a better-tolerated replacement for retinol. This scenario is supported by both clinical efficacy data and transcriptomic evidence showing retinol-like gene expression [2].

Anti-Cancer Lead Optimization Against Lung Adenocarcinoma

Bakuchiol's 3.4-fold greater cytotoxicity compared to resveratrol in A549 lung adenocarcinoma cells [3], combined with its ROS-elevating mechanism, makes it a preferred starting scaffold for medicinal chemistry programs targeting non-small-cell lung cancer. Researchers can use bakuchiol as a more potent baseline for structure-activity relationship (SAR) studies than resveratrol.

Hypoxia-Related Disease Models Requiring Potent HIF-1 Inhibition

The 9.4-fold higher HIF-1 inhibitory potency of bakuchiol (IC₅₀ 4.7 µM) relative to its 12,13-epoxy analog (IC₅₀ 44 µM) [4] positions bakuchiol as the compound of choice for experimental models of hypoxia-driven pathologies, including tumor angiogenesis and ischemic diseases, where the intact isopropylidene group is essential for activity.

Multi-Target Biochemical Probe for PTP1B and DNA Polymerase Studies

Bakuchiol's documented inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 20.8 µM [5] and DNA polymerase/UGT2B7 (IC₅₀ ~41 µM) supports its use as a multi-target biochemical tool compound for studying metabolic signaling and DNA replication. Unlike psoralidin, which is a more potent PTP1B inhibitor (IC₅₀ 9.4 µM) but lacks the breadth of bakuchiol's polypharmacology, bakuchiol offers a broader target engagement profile for systems-level investigations.

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